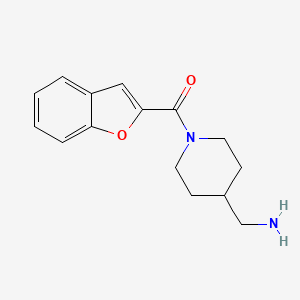
(4-(Aminomethyl)piperidin-1-yl)(benzofuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(Aminomethyl)piperidin-1-yl)(benzofuran-2-yl)methanone” is an organic compound . It belongs to the class of compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring and a piperidine ring. Benzofuran is a heterocyclic compound, and piperidine is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidines are significant synthetic fragments for designing drugs. They undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
Synthesis and Structural Studies
Synthesis and Structural Analysis : The compound has been utilized in the synthesis of various chemical entities. For instance, Luo and Naguib (2012) detailed a synthesis approach for a selective CB2 receptor agonist, highlighting the compound's significance in complex chemical syntheses (Luo & Naguib, 2012). Similarly, research by Zheng Rui (2010) involved using piperidine-4-carboxylic acid in the synthesis of related compounds, demonstrating its utility in creating novel chemical structures (Zheng Rui, 2010).
Crystal Structure Characterization : Studies like those by Revathi et al. (2015) have focused on the crystal structure of related compounds, providing insights into their molecular conformation and potential interactions (Revathi et al., 2015).
Chemical Properties and Analysis
Thermal and Optical Properties : Karthik et al. (2021) conducted thermal, optical, and structural studies on similar compounds, showcasing how understanding these properties is crucial for their application in various fields (Karthik et al., 2021).
Hirshfeld Surface Analysis : The work by Prasad et al. (2018) on a novel bioactive heterocycle demonstrates the use of Hirshfeld surface analysis for understanding intermolecular interactions, crucial for drug design and molecular chemistry (Prasad et al., 2018).
Antimicrobial Activity
Synthesis and Antimicrobial Activity : Mallesha and Mohana (2014) synthesized derivatives of related compounds, evaluating their in vitro antibacterial and antifungal activities, thus exploring their potential use in medicinal chemistry (Mallesha & Mohana, 2014).
Novel Antimicrobial Derivatives : Kenchappa et al. (2016) synthesized new benzofuran derivatives, including compounds structurally related to (4-(Aminomethyl)piperidin-1-yl)(benzofuran-2-yl)methanone, and screened them for antimicrobial activity, highlighting their potential application in developing new antimicrobial agents (Kenchappa et al., 2016).
将来の方向性
The future research on this compound could focus on its potential biological activities and applications in drug development. Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, this compound could be a potential candidate for further pharmacological studies.
特性
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-10-11-5-7-17(8-6-11)15(18)14-9-12-3-1-2-4-13(12)19-14/h1-4,9,11H,5-8,10,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXDGQNTJZAFDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride](/img/no-structure.png)
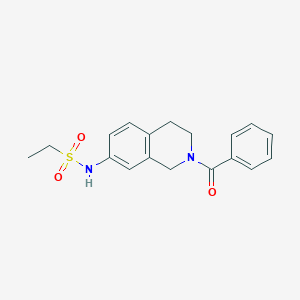
![2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2404585.png)
![N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2404586.png)
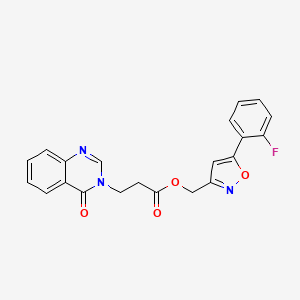
![1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester](/img/structure/B2404588.png)
![N-(3-cyclopropyl-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404589.png)
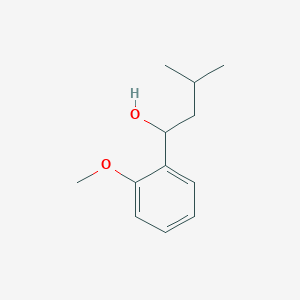

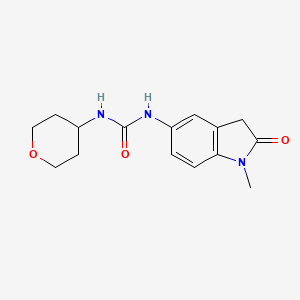
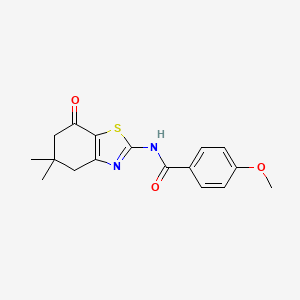
![N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2404598.png)
![8-(Ethylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2404599.png)
![N-(4-acetylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2404600.png)